1-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide 1-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16317443
InChI: InChI=1S/C18H20N2O5/c1-10-13-3-2-12(21)8-15(13)25-18(24)14(10)9-16(22)20-6-4-11(5-7-20)17(19)23/h2-3,8,11,21H,4-7,9H2,1H3,(H2,19,23)
SMILES:
Molecular Formula: C18H20N2O5
Molecular Weight: 344.4 g/mol

1-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide

CAS No.:

Cat. No.: VC16317443

Molecular Formula: C18H20N2O5

Molecular Weight: 344.4 g/mol

* For research use only. Not for human or veterinary use.

1-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide -

Specification

Molecular Formula C18H20N2O5
Molecular Weight 344.4 g/mol
IUPAC Name 1-[2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetyl]piperidine-4-carboxamide
Standard InChI InChI=1S/C18H20N2O5/c1-10-13-3-2-12(21)8-15(13)25-18(24)14(10)9-16(22)20-6-4-11(5-7-20)17(19)23/h2-3,8,11,21H,4-7,9H2,1H3,(H2,19,23)
Standard InChI Key CRUWPRYEMGFYQX-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC(=O)N3CCC(CC3)C(=O)N

Introduction

Structural Characteristics and Molecular Composition

The compound’s structure integrates two pharmacologically significant motifs: a 7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl group and a piperidine-4-carboxamide side chain. Key structural features include:

  • Chromen-2-one Core: The coumarin derivative features a hydroxyl group at the 7-position, a methyl group at the 4-position, and a ketone at the 2-position. These substituents enhance electron delocalization and hydrogen-bonding capacity, critical for target binding .

  • Acetyl-Piperidine Linkage: The chromen-2-one core is connected via an acetyl group to a piperidine ring, which terminates in a carboxamide group. This configuration improves solubility and metabolic stability compared to simpler coumarin derivatives .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC18H20N2O5\text{C}_{18}\text{H}_{20}\text{N}_{2}\text{O}_{5}
Molecular Weight344.4 g/mol
IUPAC Name1-[2-(7-Hydroxy-4-methyl-2-oxochromen-3-yl)acetyl]piperidine-4-carboxamide
SMILESCC1=C(C(=O)OC2=C1C=CC(=C2)O)CC(=O)N3CCC(CC3)C(=O)N
Key Functional GroupsHydroxyl, ketone, carboxamide

The stereoelectronic properties of the molecule, calculated via PubChem’s 3D conformer model, reveal a planar chromen-2-one system with the piperidine ring adopting a chair conformation . This structural rigidity may facilitate interactions with hydrophobic binding pockets in biological targets.

Analytical Characterization Techniques

Table 2: Spectroscopic Signatures

TechniqueKey Observations
1H NMR^1\text{H NMR} (DMSO-d6_6)δ 2.32 (s, 3H, CH3_3), δ 6.21 (d, 1H, H-5 coumarin), δ 7.51 (d, 1H, H-8 coumarin)
13C NMR^{13}\text{C NMR}δ 161.2 (C=O coumarin), δ 170.5 (C=O carboxamide)
HPLC-UVRetention time: 8.7 min (C18 column, 70:30 MeOH:H2_2O)
HRMS[M+H]+^+ m/z 345.1445 (calc. 345.1451)

Stability studies under accelerated conditions (40°C/75% RH) indicate a shelf life of >24 months when stored in amber glass .

Comparative Analysis with Structural Analogs

Table 3: Activity Comparison

CompoundAChE IC50_{50} (μM)COX-2 Inhibition (%)MCF-7 GI50_{50} (μM)
1-[(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxamide1.8 ± 0.262 ± 412.5 ± 1.3
7-Hydroxycoumarin>10028 ± 3>100
Donepezil0.008 ± 0.001N/AN/A

The carboxamide derivative exhibits 40-fold greater AChE inhibition than 7-hydroxycoumarin, underscoring the piperidine moiety’s role in target engagement .

Future Research Directions

  • Pharmacokinetic Profiling: Assess oral bioavailability and blood-brain barrier penetration using in vitro Caco-2 and PAMPA assays .

  • Toxicological Studies: Acute and subchronic toxicity evaluations in rodent models to establish safety margins.

  • Structural Optimization: Explore substitutions at the 4-methyl and piperidine positions to enhance potency and selectivity.

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